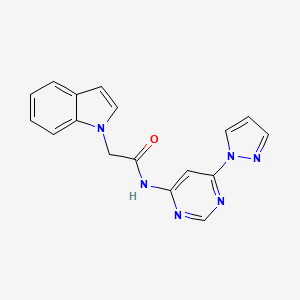
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide, also known as PIPER, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. PIPER has been shown to have a high affinity for a specific protein target, making it a promising tool for research and drug development.
Mechanism of Action
The exact mechanism by which N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide interacts with its protein target is not fully understood, but it is believed to bind to a specific site on the protein and prevent its normal activity. This can lead to changes in downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects, depending on the specific system being studied. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune responses, among other effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide in lab experiments is its high affinity and specificity for its protein target, which allows for precise manipulation of cellular processes. However, this compound can be difficult to synthesize and may have limited solubility in certain experimental conditions, which can limit its use.
Future Directions
There are many potential future directions for research involving N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide. Some possible areas of investigation include:
1. Further elucidation of the mechanism of action of this compound and its protein target.
2. Investigation of the effects of this compound in different cellular and disease models.
3. Development of new this compound derivatives with improved solubility and bioactivity.
4. Exploration of the potential therapeutic applications of this compound in various diseases, such as cancer and autoimmune disorders.
5. Investigation of the potential use of this compound as a research tool for studying the role of its protein target in various cellular processes.
In conclusion, this compound is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. Its high affinity and specificity for a specific protein target make it a promising tool for research and drug development. Further investigation is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide has been described in several publications. One method involves the reaction of 4-amino-6-(1H-pyrazol-1-yl)pyrimidine with 2-(1H-indol-1-yl)acetic acid in the presence of a coupling agent such as EDCI or HATU. The resulting product is then purified by column chromatography or recrystallization.
Scientific Research Applications
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide has been used in a variety of scientific studies to investigate the role of its protein target in various cellular processes. It has been shown to inhibit the activity of this protein both in vitro and in vivo, leading to changes in cell signaling, gene expression, and other physiological responses.
properties
IUPAC Name |
2-indol-1-yl-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c24-17(11-22-9-6-13-4-1-2-5-14(13)22)21-15-10-16(19-12-18-15)23-8-3-7-20-23/h1-10,12H,11H2,(H,18,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQKQCMFKXVQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

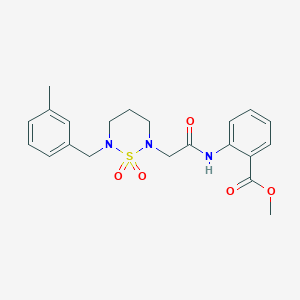
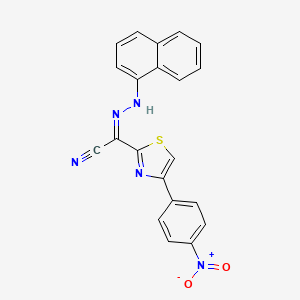

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2793353.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2793354.png)

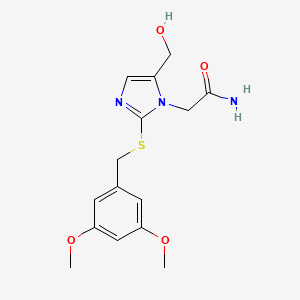
![3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793364.png)

![6-Tert-butyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2793366.png)
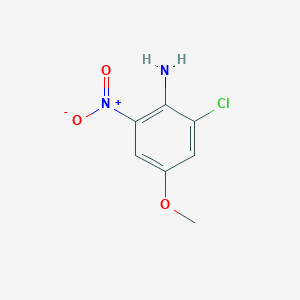
![2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid](/img/structure/B2793369.png)
